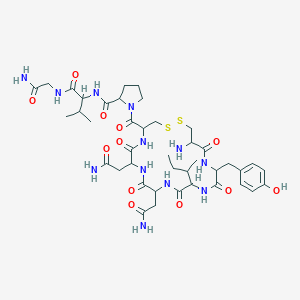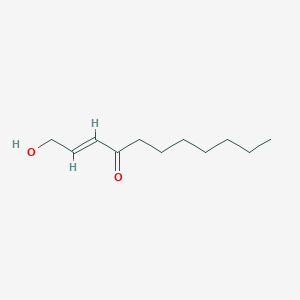
6-Deoxyoxaunomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxyoxaunomycin is a natural product that is extracted from Streptomyces bacteria. It belongs to the anthracycline family of antibiotics and has been found to have potent anticancer properties. The unique structural features of 6-deoxyoxaunomycin make it an interesting target for chemical synthesis and further research.
Mechanism of Action
The mechanism of action of 6-deoxyoxaunomycin involves the binding of the compound to the DNA molecule. This binding interferes with the normal functioning of topoisomerase II, leading to the accumulation of double-stranded DNA breaks. The accumulation of DNA damage triggers apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
The biochemical effects of 6-deoxyoxaunomycin include the inhibition of topoisomerase II activity and the accumulation of DNA damage. These effects ultimately lead to cell death. Physiologically, the compound has been found to cause a range of side effects, including cardiotoxicity and myelosuppression.
Advantages and Limitations for Lab Experiments
One advantage of using 6-deoxyoxaunomycin in lab experiments is its potent anticancer properties. The compound has been found to be effective against a wide range of cancer types, making it a valuable tool for cancer research. However, the compound also has several limitations, including its toxicity and the difficulty of synthesizing it.
Future Directions
There are several future directions for research on 6-deoxyoxaunomycin. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as viral infections. Additionally, researchers are interested in exploring the use of 6-deoxyoxaunomycin in combination with other anticancer drugs to enhance its efficacy.
Synthesis Methods
The synthesis of 6-deoxyoxaunomycin is a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. Various methods have been developed for the synthesis of this compound, including total synthesis and semi-synthesis.
Scientific Research Applications
6-Deoxyoxaunomycin has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer types, including breast, lung, and ovarian cancer. The compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
properties
CAS RN |
145165-11-3 |
|---|---|
Product Name |
6-Deoxyoxaunomycin |
Molecular Formula |
C10H12N5Na2O6P |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)12-7-13-19(24(32)20(12)25(26)33)22(30)11-5-4-6-15(28)18(11)23(13)31/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3 |
InChI Key |
RPVGYGYVQLRIFA-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |
Canonical SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |
synonyms |
6-deoxy-D788-7 6-deoxyoxaunomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





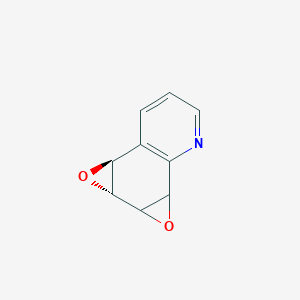
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
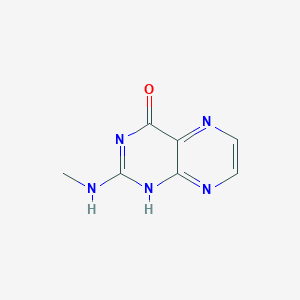

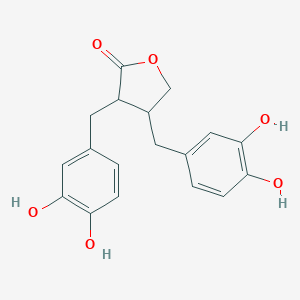
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

